molecular formula C24H23N5O2 B11338886 4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11338886
M. Wt: 413.5 g/mol
InChI Key: IQROQHSRXKRDKU-UHFFFAOYSA-N
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Description

4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyrazine core with a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its high yield, simplicity, and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its combination of an imidazo[1,2-a]pyrazine core with a benzamide moiety, which may confer distinct biological properties and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide

InChI

InChI=1S/C24H23N5O2/c30-24(26-15-20-7-4-14-31-20)18-8-10-19(11-9-18)27-23-22(17-5-2-1-3-6-17)28-21-16-25-12-13-29(21)23/h1-3,5-6,8-13,16,20,27H,4,7,14-15H2,(H,26,30)

InChI Key

IQROQHSRXKRDKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=CN=C4)C5=CC=CC=C5

Origin of Product

United States

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